molecular formula C12H14Cl2N2O2S B1664230 N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride CAS No. 78957-85-4

N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride

Cat. No. B1664230
CAS RN: 78957-85-4
M. Wt: 321.2 g/mol
InChI Key: VWAGIWCLJAQLAL-UHFFFAOYSA-N
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Description

A3 HCl is an inhibitor of PKA, PKC, and casein kinase I and II, and MLCK.

Scientific Research Applications

Anticancer Activity

Research has indicated that sulfonamide derivatives, including N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride, show promise in anticancer applications. For example, Cumaoğlu et al. (2015) synthesized compounds bearing sulfonamide fragments, which demonstrated significant anti-cancer activity against various cancer cell lines, including human hepatocellular, breast, and colon cancer. These compounds were found to reduce cell proliferation and induce pro-apoptotic genes through the activation of p38 and ERK1/2 phosphorylation pathways (Cumaoğlu et al., 2015).

Carbonic Anhydrase Inhibitors

Sulfonamides, including N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride, have been studied for their role as carbonic anhydrase inhibitors. Barboiu et al. (1999, 2000) synthesized derivatives that were effective inhibitors of carbonic anhydrase isozymes. These derivatives played an important role in aqueous humor secretion in the eye, indicating potential applications in treating conditions like glaucoma (Barboiu et al., 1999), (Barboiu et al., 2000).

Microbial Degradation of Sulfonamides

The degradation of sulfonamides like N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride by microbial action has been studied. Ricken et al. (2013) identified metabolites formed during the degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp., revealing an unusual pathway of ipso-hydroxylation followed by fragmentation. This study contributes to understanding the environmental impact and potential removal strategies of such compounds (Ricken et al., 2013).

properties

IUPAC Name

N-(2-aminoethyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S.ClH/c13-11-5-1-4-10-9(11)3-2-6-12(10)18(16,17)15-8-7-14;/h1-6,15H,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAGIWCLJAQLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017465
Record name N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride

CAS RN

78957-85-4
Record name N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
V Di Marzo, L De Petrocellis, G Cimino - Eicosanoids and Other Bioactive …, 1993 - Springer
The involvement of protein kinase C (PKC) and phospholipase A 2 (PLA 2 ) activation in the cel differentiation processes accompanying Hydra tentacle regeneration was studied using …
Number of citations: 5 link.springer.com
MRI Young, Y Lozano, A Djorjevic… - International journal of …, 1993 - Wiley Online Library
Elevators of cAMP, such as prostaglandin E 2 (PGE 2 ), activate protein kinase A (PKA) and induce PKA‐stimulated motility and metastasis by metastatic Lewis lung carcinoma cells (…
Number of citations: 25 onlinelibrary.wiley.com
MRI Young, Y Lozano - Clinical & experimental metastasis, 1997 - Springer
The capacity of cloned metastatic Lewis lung carcinoma cells (LLC-LN7) to invade through reconstituted basement membrane-coated filters was reduced after incubation with 1α,25-…
Number of citations: 17 link.springer.com
A Tokumura, T Moriyama, H Minamino… - … et Biophysica Acta (BBA …, 1997 - Elsevier
Treatment of suspensions of guinea pig peritoneal polymorphonuclear leukocytes (PMN) with four species of phosphatidate (PA) containing short-chain fatty acids induced sustained …
Number of citations: 14 www.sciencedirect.com
AA Babiker, G Ronquist, B Nilsson, KN Ekdahl - The Prostate, 2006 - Wiley Online Library
BACKGROUND: Prostasomes are secretory granules produced, stored, and released by the glandular epithelial cells of the prostate. They express numerous enzymes whose …
Number of citations: 38 onlinelibrary.wiley.com
SI Wong - 1992 - open.library.ubc.ca
Platelet activating factor is an important mediator of septic shock and inflammation. The action of PAF on target cells is mediated through specific membrane bound receptors. PAF …
Number of citations: 3 open.library.ubc.ca
T Yamaguchi, S Fukuzaki - Biophysics and physicobiology, 2019 - jstage.jst.go.jp
Phosphorylation of membrane proteins in human erythro cytes is mediated by intracellular ATP levels. Such phosphorylation modulates the interactions of the bilayer with the …
Number of citations: 13 www.jstage.jst.go.jp
A Longo, R Gradini, V Mattei… - Journal of cellular …, 2005 - Wiley Online Library
It has been demonstrated that the third component of complement (C3) 1 and its peptides increase normal and tumour cell proliferation. However, the signal cascade responsible for this …
Number of citations: 6 onlinelibrary.wiley.com
V DI MARZO, L DE PETROCELLIS… - Eicosanoids and Other …, 1993 - books.google.com
The involvement of protein kinase C (PKC) and phospholipase A2 (PLA2) activation in the cell differentiation processes accompanying Hydra tentacle regeneration was studied using …
Number of citations: 0 books.google.com

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